4-(Pyridin-3-ylmethoxy)aniline hydrochloride 4-(Pyridin-3-ylmethoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16424305
InChI: InChI=1S/C12H12N2O.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h1-8H,9,13H2;1H
SMILES:
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.70 g/mol

4-(Pyridin-3-ylmethoxy)aniline hydrochloride

CAS No.:

Cat. No.: VC16424305

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.70 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-3-ylmethoxy)aniline hydrochloride -

Specification

Molecular Formula C12H13ClN2O
Molecular Weight 236.70 g/mol
IUPAC Name 4-(pyridin-3-ylmethoxy)aniline;hydrochloride
Standard InChI InChI=1S/C12H12N2O.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h1-8H,9,13H2;1H
Standard InChI Key XUDMMVQWKGZCBB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)COC2=CC=C(C=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

4-(Pyridin-3-ylmethoxy)aniline hydrochloride (C₁₂H₁₃ClN₂O) derives from the parent compound 4-(pyridin-3-ylmethoxy)aniline, with a molecular weight of 236.70 g/mol . The hydrochloride salt formation improves aqueous solubility, a critical factor for bioavailability in drug formulations. Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to π-stacking interactions and hydrogen bonding .

  • Methoxy bridge: Enhances electronic effects and steric bulk, influencing binding to biological targets .

  • Aniline group: Provides primary amine functionality for derivatization and salt formation .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₃ClN₂O
SMILESC1=CC(=CN=C1)COC2=CC=C(C=C2)N.Cl
InChI KeyOCELZBJNNVNSDE-UHFFFAOYSA-N
Predicted CCS (Ų, [M+H]⁺)143.5
SolubilityHigh in polar solvents (e.g., DMSO, water)

The compound’s collision cross-section (CCS) values, predictive of its gas-phase ion mobility, align with mid-sized aromatic amines, suggesting moderate membrane permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While direct synthesis protocols for the hydrochloride salt are sparingly documented, analogous routes for related pyridine-aniline derivatives provide a framework. A validated approach involves:

  • Williamson Ether Synthesis: Reacting pyridin-3-ylmethanol with 4-nitroaniline under basic conditions to form 4-(pyridin-3-ylmethoxy)nitrobenzene .

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, yielding 4-(pyridin-3-ylmethoxy)aniline .

  • Salt Formation: Treating the free base with hydrochloric acid in an aprotic solvent to precipitate the hydrochloride salt .

Industrial Considerations

Scale-up necessitates continuous flow reactors to optimize yield (>85%) and purity . Key challenges include controlling exothermic reactions during ether formation and ensuring complete nitro reduction to avoid genotoxic impurities .

Biological Activities and Mechanisms

Enzyme Modulation

In Aedes aegypti, N-(pyridin-4-ylmethyl)aniline derivatives inhibit Kir1 channels (IC₅₀ ≈ 10 μM), impairing renal function and larval development . While the 3-ylmethoxy variant remains untested, structural similarities suggest comparable activity against ion channels in disease vectors .

Applications in Pharmaceutical Development

Drug Candidate Optimization

The hydrochloride salt’s enhanced solubility makes it a viable intermediate for:

  • Prodrugs: Covalent attachment of hydrolyzable groups (e.g., esters) to improve oral absorption .

  • Targeted Therapies: Conjugation with monoclonal antibodies for site-specific kinase inhibition .

Antimicrobial Formulations

Pyridine-aniline hybrids exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 10–50 μg/mL) . The hydrochloride form may potentiate efficacy in acidic infection microenvironments .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Pyridine-Aniline Derivatives

CompoundTarget ActivityIC₅₀/MICSource
4-(Pyridin-3-ylmethoxy)anilineKinase Inhibition (Predicted)N/A
N-Aryl-N’-arylmethylureaAntiproliferative (MCF7)2.8 μM
2-Nitro-5-(piperazinyl)anilineAe. aegypti Kir1 Inhibition9.7 μM

The methoxy group’s electron-donating effects enhance binding affinity compared to halogenated analogs, though metabolic stability may be reduced .

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